5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride
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Overview
Description
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride: is a heterocyclic compound with the molecular formula C₆H₆ClNO₃. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, oxo, and carbaldehyde groups. It is often used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride typically involves the reaction of pyridine derivatives under controlled conditions. One common method includes the condensation of 2-pyridinecarboxaldehyde with appropriate reagents to introduce the hydroxy and oxo groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. It is used to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
- 4-Hydroxy-3-pyridinecarbaldehyde
- 5-Hydroxy-2-pyridinecarbaldehyde
- 4-Oxo-1,4-dihydropyridine-2-carbaldehyde
Comparison: Compared to these similar compounds, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde hydrochloride is unique due to the presence of both hydroxy and oxo groups on the pyridine ring. This structural feature enhances its reactivity and makes it a versatile intermediate in synthetic chemistry. Additionally, its hydrochloride form improves its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.ClH/c8-3-4-1-5(9)6(10)2-7-4;/h1-3,10H,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCARYKXNZBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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